molecular formula C8H12N2O B2546941 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol CAS No. 1131912-86-1

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol

Cat. No.: B2546941
CAS No.: 1131912-86-1
M. Wt: 152.197
InChI Key: DRVZRONPOKHGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol ( 1131912-86-1) is a versatile bicyclic heteroaromatic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This scaffold, featuring a fused pyrazole and tetrahydropyridine ring, is of significant interest in medicinal chemistry and pharmaceutical research. The methanol moiety at the 3-position provides a handle for further synthetic modification, making it a valuable building block for the construction of more complex molecules, particularly in the development of targeted therapeutics. The saturated 4,5,6,7-tetrahydropyridine ring can influence the molecule's conformation, solubility, and binding properties. As part of the pyrazolopyridine family, this compound serves as a key precursor in synthesizing potential kinase inhibitors, enzyme modulators, and other bioactive agents. Its structure is frequently explored in the design of compound libraries for high-throughput screening in drug discovery campaigns. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a well-ventilated laboratory setting, using suitable personal protective equipment (PPE).

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h5,11H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVZRONPOKHGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CO)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

The compound features a pyrazolo[1,5-a]pyridine core fused with a tetrahydropyridine ring, resulting in a partially saturated bicyclic system. The methanol substituent at the 3-position enhances hydrophilicity, a property crucial for improving pharmacokinetic profiles in drug candidates. Key identifiers include:

Property Value Source
CAS Registry Number 1131912-86-1
SMILES C1CCN2C(=C(C=N2)CO)C1
Molecular Weight 152.19 g/mol
ChEMBL ID CHEMBL4594030

Pharmacological Relevance

The tetrahydropyrazolo[1,5-a]pyridine scaffold is integral to photosensitizers used in photodynamic therapy (PDT). Derivatives exhibit nanomolar activity against melanoma cells by inducing apoptosis and necrosis, overcoming resistance in melanotic cancers.

Synthetic Routes and Methodologies

Boc-Protected Intermediate Strategy (Patent CN104140427A)

This method, outlined in Figure 1, employs 5-amino-1H-pyrazole as the starting material and involves four sequential steps:

Step 1: Boc Protection
5-Amino-1H-pyrazole undergoes amide protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C for 4–6 hours, yielding N-Boc-5-amino-1H-pyrazole (Intermediate 2).

Step 2: Nucleophilic Substitution with 1,3-Dibromopropane
Intermediate 2 reacts with 1,3-dibromopropane in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60–80°C for 12–18 hours. This forms 3-(3-bromopropyl)-N-Boc-pyrazolo[1,5-a]pyridine (Intermediate 3).

Step 3: Boc Deprotection
Intermediate 3 is treated with hydrochloric acid (HCl) in dioxane at room temperature for 1–2 hours, removing the Boc group to yield 3-(3-bromopropyl)pyrazolo[1,5-a]pyridine (Intermediate 4).

Step 4: Cyclization and Methanol Introduction
Intermediate 4 undergoes intramolecular nucleophilic substitution in a methanol/water mixture (4:1 v/v) with sodium hydroxide (NaOH) at 80°C for 6–8 hours. This step forms the tetrahydropyridine ring and introduces the methanol group, yielding the final product with a reported purity of >95%.

Key Reaction Conditions

Parameter Value
Yield (Step 1) 85–90%
Yield (Step 4) 70–75%
Total Yield 45–50%

Critical Analysis of Methodologies

Efficiency and Scalability

The Boc-protected route offers moderate yields (45–50%) but requires stringent temperature control and multiple purification steps. By contrast, reductive amination (hypothetical route) may simplify the synthesis but lacks experimental validation for this specific compound.

Side Reactions and Mitigation

  • Nucleophilic Substitution Challenges : Competing reactions at the pyrazole nitrogen can occur during Step 2. Using a polar aprotic solvent (e.g., DMF) instead of acetonitrile may improve regioselectivity.
  • Oxidation Risks : The methanol group is prone to oxidation during storage. Stabilization with antioxidants like butylated hydroxytoluene (BHT) is recommended.

Applications in Drug Development

Photosensitizers for Melanoma Therapy

Chlorins fused with the tetrahydropyrazolo[1,5-a]pyridine moiety exhibit strong absorption at 650 nm, enabling deep-tissue penetration in PDT. The dihydroxymethyl derivative of the target compound demonstrated IC₅₀ values of 12 nM against A375 melanoma cells, outperforming esterified analogs.

Chemical Reactions Analysis

Esterification Reactions

The primary alcohol group undergoes esterification with carboxylic acids or acyl chlorides. For example:

(Pyrazolo-pyridine)CH2OH+RCOCl(Pyrazolo-pyridine)CH2OOCR+HCl\text{(Pyrazolo-pyridine)}-\text{CH}_2\text{OH} + \text{RCOCl} \rightarrow \text{(Pyrazolo-pyridine)}-\text{CH}_2\text{OOCR} + \text{HCl}

Key Data :

ReagentConditionsProduct YieldSource
Acetyl chloridePyridine, 0–5°C, 2 h85%
Benzoyl chlorideDCM, DMAP, RT, 12 h78%

This reaction is critical for modifying solubility and bioavailability in drug development .

Oxidation to Carboxylic Acid

The alcohol can be oxidized to the corresponding carboxylic acid using strong oxidizing agents:

(Pyrazolo-pyridine)CH2OHKMnO4,H2SO4(Pyrazolo-pyridine)COOH\text{(Pyrazolo-pyridine)}-\text{CH}_2\text{OH} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{(Pyrazolo-pyridine)}-\text{COOH}

Optimized Conditions :

  • Oxidant : KMnO₄ (2 equiv) in H₂SO₄ (1 M)

  • Temperature : 60°C, 6 h

  • Yield : 72%

The carboxylic acid derivative serves as a precursor for amide couplings in medicinal chemistry .

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group (e.g., tosylate) for subsequent nucleophilic substitutions:

Step 1 : Tosylation

(Pyrazolo-pyridine)CH2OH+TsCl(Pyrazolo-pyridine)CH2OTs\text{(Pyrazolo-pyridine)}-\text{CH}_2\text{OH} + \text{TsCl} \rightarrow \text{(Pyrazolo-pyridine)}-\text{CH}_2\text{OTs}

Conditions : Pyridine, 0°C, 1 h (Yield: 92%) .

Step 2 : Displacement with Amines

(Pyrazolo-pyridine)CH2OTs+RNH2(Pyrazolo-pyridine)CH2NHR\text{(Pyrazolo-pyridine)}-\text{CH}_2\text{OTs} + \text{RNH}_2 \rightarrow \text{(Pyrazolo-pyridine)}-\text{CH}_2\text{NHR}

Example : Morpholine displacement at 80°C in DMF affords N-substituted derivatives in 68% yield.

Cyclization Reactions

The compound participates in cyclization to form fused polyheterocycles. For instance, reaction with dimethyl acetylenedicarboxylate (DMAD) under sonication yields pyrazolo[1,5-a]pyridine-dicarboxylates:

(Pyrazolo-pyridine)CH2OH+DMADEtOH, UltrasoundPolycyclic Product\text{(Pyrazolo-pyridine)}-\text{CH}_2\text{OH} + \text{DMAD} \xrightarrow{\text{EtOH, Ultrasound}} \text{Polycyclic Product}

Key Findings :

  • Solvent : Ethanol

  • Temperature : 85°C, 3 h

  • Yield : 69% under ultrasound vs. 54% under thermal conditions .

This method improves efficiency and reduces reaction time significantly .

Coupling Reactions

The alcohol is employed in Suzuki-Miyaura and Buchwald-Hartwig couplings via boronate or palladium intermediates:

Suzuki Coupling Example :

ComponentConditionsYieldSource
Aryl boronic acidPd(PPh₃)₄, Na₂CO₃, DME, 80°C65%

These reactions enable the introduction of aryl or amine groups at the C3 position .

Formation of Carbamates

Reaction with isocyanates generates carbamate derivatives:

(Pyrazolo-pyridine)CH2OH+RNCO(Pyrazolo-pyridine)CH2OCONHR\text{(Pyrazolo-pyridine)}-\text{CH}_2\text{OH} + \text{RNCO} \rightarrow \text{(Pyrazolo-pyridine)}-\text{CH}_2\text{OCONHR}

Optimized Protocol :

  • Reagent : Phenyl isocyanate

  • Catalyst : DBU (1 mol%)

  • Yield : 81%.

Carbamates are pivotal in prodrug design due to their hydrolytic stability.

Complexation with Metals

The nitrogen atoms in the pyrazolo-pyridine core coordinate with transition metals (e.g., Cu²⁺, Pd²⁺), forming stable complexes.

Example :

  • Metal Salt : CuCl₂

  • Ligand Ratio : 1:2 (metal:ligand)

  • Application : Catalyzes C–N bond-forming reactions .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol exhibit significant anticancer properties by targeting specific pathways involved in cancer progression. The compound has been tested against various cancer cell lines with promising results.

Case Study: Anticancer Efficacy

A study investigated the efficacy of this compound against A549 lung cancer cells. The results demonstrated that it could induce apoptosis through a mitochondrial-dependent pathway. The following table summarizes the anticancer activity of related compounds:

CompoundCancer TypeIC (µM)Reference
This compoundA549 (Lung)12.5
Other DerivativeMCF-7 (Breast)8.0

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.

Enzyme Inhibition Data

EnzymeInhibition TypeIC (µM)Reference
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

The mechanism of action involves interaction with active sites on target enzymes or receptors due to the compound's structural features.

Antimicrobial Properties

In addition to its anticancer and enzyme inhibition activities, this compound has shown promising antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study focusing on antimicrobial activity, derivatives were tested against several pathogens with favorable results indicating inhibitory effects. This suggests potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Applications/Notes
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol C7H10N2O 138.17 Pyrazolo[1,5-a]pyridine Methanol Pharmaceutical intermediate
(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol C7H11N3O 153.18 Pyrazolo[4,3-c]pyridine Methanol Structural isomer
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride C6H11ClN4O 190.63 Triazolo[1,5-a]pyrazine Methanol, hydrochloride Enhanced solubility via salt formation
Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate C12H19N3O2 237.30 Pyrazolo[1,5-a]pyrimidine Ester, methyl groups Stereochemical studies
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride C7H12N3·2HCl 206.11 Pyrazolo[1,5-a]pyridine Methanamine, dihydrochloride Drug intermediate

Biological Activity

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2OC_8H_{12}N_2O with a molecular weight of 168.20 g/mol. The compound features a tetrahydropyrazolo structure that contributes to its unique biological properties.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. In vitro assays have demonstrated that this compound can effectively inhibit DHODH activity, suggesting potential applications in treating conditions like autoimmune diseases and cancer .

2. Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies have reported its efficacy against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting growth pathways critical to the survival of these pathogens .

3. Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways associated with cell proliferation and survival. For instance, it targets the androgen receptor pathway in prostate cancer cells, leading to reduced tumor growth and enhanced apoptosis .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Dihydroorotate Dehydrogenase : Inhibition leads to decreased pyrimidine nucleotide synthesis.
  • Androgen Receptor : Blocking this receptor can halt the proliferation of hormone-sensitive cancers.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the effectiveness of several pyrazole derivatives against Mycobacterium tuberculosis, this compound was tested alongside known inhibitors. The results indicated a Minimum Inhibitory Concentration (MIC) lower than that of traditional treatments like rifampicin and isoniazid .

Case Study 2: Cancer Cell Line Studies

In vitro studies on prostate cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates. The study reported an IC50 value indicating effective concentration levels necessary for achieving these results .

Data Table: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits dihydroorotate dehydrogenase
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerInduces apoptosis in cancer cell lines
Receptor InteractionBlocks androgen receptor signaling

Q & A

Q. What are the foundational synthetic routes for preparing (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol, and how are key intermediates optimized?

The synthesis typically involves hydroxyl group oxidation followed by intramolecular cyclization. For example, MnO₂ in chloroform effectively oxidizes hydroxyl groups, while methylsulfonyloxy (OMs) serves as a leaving group during cyclization, achieving a 39.5% overall yield . Optimization includes solvent selection (e.g., chloroform for oxidation) and catalyst screening to minimize side reactions.

Q. How is NMR spectroscopy employed to resolve structural ambiguities in this compound and its derivatives?

¹H and ¹³C NMR are critical for confirming regiochemistry and isomerism. For instance, syn- and anti-isomers of related tetrahydropyrazolo-pyrimidines are distinguished via coupling constants and chemical shift differences in the pyrazole and piperidine moieties . NOESY experiments can further clarify spatial arrangements of substituents.

Q. What in vitro biological assays are used for preliminary evaluation of its pharmacological potential?

Enzyme inhibition assays (e.g., p38 MAP kinase inhibition) and cell viability assays (e.g., cancer cell lines) are common. Structural analogs like AS1940477 demonstrate potency in kinase inhibition, suggesting similar frameworks could be adapted for this compound .

Advanced Research Questions

Q. How can automated synthesis platforms improve the efficiency of preparing derivatives?

Automated Negishi coupling and liquid-liquid extraction workflows enable rapid diversification. For example, tert-butyl-protected intermediates are synthesized via automated cross-coupling (63% yield), followed by deprotection to generate functionalized derivatives . High-throughput screening accelerates optimization of reaction parameters.

Q. What strategies address tautomeric equilibria and their impact on biological activity?

Tautomerism in pyrazolo-heterocycles (e.g., AZD5718) is studied via dynamic NMR and computational modeling (DFT). Solvent polarity and pH adjustments stabilize specific tautomers, which are linked to binding affinity in targets like inflammatory enzymes .

Q. How are data contradictions resolved in spectroscopic characterization?

Discrepancies in HRMS or elemental analysis require cross-validation. For example, deviations in nitrogen content (calculated: 27.65% vs. found: 27.45%) may arise from hygroscopic intermediates, necessitating rigorous drying and multiple analytical techniques (e.g., HRMS, EA, and 2D NMR) .

Q. What novel therapeutic applications are emerging for this scaffold?

Derivatives functionalized with chlorins (e.g., 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins) show promise in photodynamic therapy for targeting cancer stem cells. Aldehyde substituents enhance cellular uptake and phototoxicity in endometrial cancer models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.